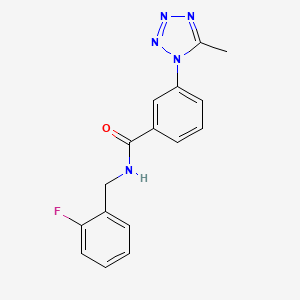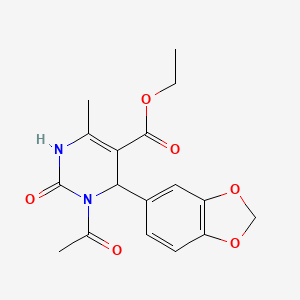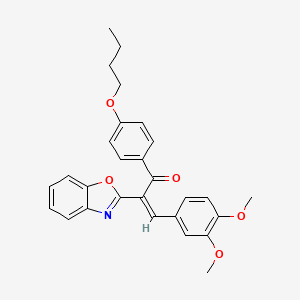![molecular formula C23H23ClN2O6 B12165872 methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B12165872.png)
methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a pyran ring, and a furan ring
Vorbereitungsmethoden
Die Synthese von Methyl-5-{[(6-{[4-(3-Chlorphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylat umfasst typischerweise einen mehrstufigen Prozess. Die Syntheseroute kann die folgenden Schritte umfassen:
Bildung des Piperazinderivats: Der erste Schritt beinhaltet die Synthese des Piperazinderivats durch Reaktion von 3-Chlorphenylamin mit Formaldehyd und Piperazin unter kontrollierten Bedingungen.
Synthese des Pyranrings: Das Piperazinderivat wird dann mit einem geeigneten Aldehyd umgesetzt, um den Pyranring durch eine Cyclisierungsreaktion zu bilden.
Bildung des Furanrings: Der letzte Schritt beinhaltet die Veresterung des Furanrings mit dem Pyran-Piperazin-Zwischenprodukt, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, umfassen, um die Ausbeute und Reinheit zu verbessern.
Analyse Chemischer Reaktionen
Methyl-5-{[(6-{[4-(3-Chlorphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperazinring, unter Verwendung von Reagenzien wie Alkylhalogeniden oder Acylchloriden.
Hydrolyse: Die Estergruppe in der Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und den Alkohol zu bilden.
Wissenschaftliche Forschungsanwendungen
Methyl-5-{[(6-{[4-(3-Chlorphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als pharmakologisch aktiver Wirkstoff untersucht, insbesondere bei der Entwicklung von Medikamenten gegen neurologische Erkrankungen und Krebs.
Biologische Studien: Es wird in biologischen Tests verwendet, um seine Auswirkungen auf zelluläre Signalwege und sein Potenzial als Therapeutikum zu untersuchen.
Materialwissenschaft: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Leitfähigkeit oder Fluoreszenz.
Wirkmechanismus
Der Wirkmechanismus von Methyl-5-{[(6-{[4-(3-Chlorphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Piperazinring ist dafür bekannt, mit Neurotransmitterrezeptoren zu interagieren, wodurch deren Aktivität möglicherweise moduliert wird. Die Verbindung kann auch bestimmte Enzyme hemmen, die an zellulären Signalwegen beteiligt sind, was zu veränderten zellulären Reaktionen führt.
Wirkmechanismus
The mechanism of action of methyl 5-{[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Methyl-5-{[(6-{[4-(3-Chlorphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
2-{[4-(4-Bromphenyl)piperazin-1-yl)]methyl}-4-(3-chlorphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion: Diese Verbindung enthält ebenfalls einen Piperazinring und zeigt antibakterielle Aktivität.
Die Einzigartigkeit von Methyl-5-{[(6-{[4-(3-Chlorphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]methyl}furan-2-carboxylat liegt in seiner Kombination funktioneller Gruppen, die ihm möglicherweise unterschiedliche pharmakologische und materielle Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H23ClN2O6 |
|---|---|
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
methyl 5-[[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate |
InChI |
InChI=1S/C23H23ClN2O6/c1-29-23(28)21-6-5-18(32-21)14-31-22-15-30-19(12-20(22)27)13-25-7-9-26(10-8-25)17-4-2-3-16(24)11-17/h2-6,11-12,15H,7-10,13-14H2,1H3 |
InChI-Schlüssel |
DRNDVHCZXMCUBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165809.png)
![3-Benzyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12165831.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12165832.png)

![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12165842.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B12165846.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12165848.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165850.png)
![4-chloro-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12165852.png)


![2-(1,3-benzothiazol-2-yl)-N'-[(2-chlorophenyl)carbonyl]pyridine-3-carbohydrazide](/img/structure/B12165866.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12165869.png)
